![molecular formula C7H12N2O2 B237813 Mubenoside A CAS No. 135630-75-0](/img/structure/B237813.png)
Mubenoside A
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Overview
Description
Mubenoside A is a natural product that has been isolated from the roots of the medicinal plant, Anemone taipaiensis. It has been found to have various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral effects. Due to its potential therapeutic properties, this compound has gained significant attention in the scientific community in recent years.
Scientific Research Applications
Genomic Responses in Mouse Models
Mouse models are crucial in biomedical research for exploring pathophysiological mechanisms and evaluating new therapeutic approaches. A study by Takao and Miyakawa (2013) highlights the importance of genomic responses in mouse models, particularly in studying human inflammatory diseases. This research is relevant as it emphasizes the need for precise animal models in drug research, which could include the study of compounds like Mubenoside A (Takao & Miyakawa, 2013).
Software Design in Scientific Research
The digitalization of scientific research, including the study of compounds like this compound, requires efficient software design. Roure and Goble (2009) discuss the Taverna Workbench and myExperiment social website, which are designed for scientists to automate routine activities and share experiments. This approach facilitates the efficient study of compounds in translational medicine and biomedicine (Roure & Goble, 2009).
Toxicological Evaluation in Alternative Models
The study by Lee et al. (2017) on the toxicity of etoposide in Caenorhabditis elegans and 3T3‐L1 normal murine cells offers a perspective on alternative methods for evaluating the toxicity of compounds, which can be applied to this compound. This approach includes assessing the effects on growth, egg laying, hatching, and reproductive tissues in nematodes, as well as cell proliferation and apoptosis in murine cells (Lee, Kim, Jung, & Kang, 2017).
Rapid Application Development in Biomedicine
Glez-Peña et al. (2010) introduce AIBench, a Java desktop application framework for scientific software development in translational biomedicine. This framework is relevant for the study of this compound, as it supports the rapid development of applications with advanced functionalities for biomedical research (Glez-Peña, Reboiro-Jato, Maia, Rocha, Díaz, & Riverola, 2010).
Workflow Environment for Life Sciences
Oinn et al. (2006) discuss the development of the Taverna Workbench, a tool for composing and executing workflows in life sciences research. Such a workflow environment can be instrumental in the study of this compound, enabling researchers to coordinate the use of analysis programs and information repositories effectively (Oinn et al., 2006).
properties
CAS RN |
135630-75-0 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
885 g/mol |
IUPAC Name |
2-hydroxy-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C45H72O17/c1-40(2)26-9-12-44(6)27(8-7-21-22-17-41(3,56)13-15-45(22,39(54)55)16-14-43(21,44)5)42(26,4)11-10-28(40)60-38-35(62-37-33(53)30(50)24(48)20-58-37)34(31(51)25(18-46)59-38)61-36-32(52)29(49)23(47)19-57-36/h7,22-38,46-53,56H,8-20H2,1-6H3,(H,54,55) |
InChI Key |
OYDWTLURLATONI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)C)CC=C7C3(CCC8(C7CC(CC8)(C)O)C(=O)O)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)C)CC=C7C3(CCC8(C7CC(CC8)(C)O)C(=O)O)C)C)C |
synonyms |
3,20-dihydroxy-30-norolean-12-en-28-oic acid 3-O-(beta-xylopyranosyl(1-2)-alpha-arabinopyranosyl(1-3))-beta-glucopyranside mubenoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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